molecular formula C21H19N3O3 B3206001 1-benzyl-N'-(2-methylbenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide CAS No. 1040662-30-3

1-benzyl-N'-(2-methylbenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide

Cat. No. B3206001
CAS RN: 1040662-30-3
M. Wt: 361.4 g/mol
InChI Key: UGUVAAJPSNIEDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-N'-(2-methylbenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide, also known as BMDP, is a chemical compound that belongs to the class of designer drugs known as cathinones. BMDP is a potent stimulant and is known to produce a range of effects that are similar to those produced by other stimulants such as amphetamines and cocaine.

Scientific Research Applications

1-benzyl-N'-(2-methylbenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide has been used in scientific research to investigate its effects on the central nervous system. Studies have shown that 1-benzyl-N'-(2-methylbenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide is a potent stimulant and produces a range of effects that are similar to those produced by other stimulants such as amphetamines and cocaine. 1-benzyl-N'-(2-methylbenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide has also been shown to have an affinity for the serotonin transporter, which may contribute to its stimulant effects.

Mechanism of Action

The exact mechanism of action of 1-benzyl-N'-(2-methylbenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide is not fully understood. However, it is believed that 1-benzyl-N'-(2-methylbenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide acts by increasing the release of dopamine, norepinephrine, and serotonin in the brain. This increase in neurotransmitter release leads to the stimulant effects of 1-benzyl-N'-(2-methylbenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide.
Biochemical and Physiological Effects
1-benzyl-N'-(2-methylbenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide produces a range of biochemical and physiological effects. These effects include increased heart rate, blood pressure, and body temperature. 1-benzyl-N'-(2-methylbenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide also produces feelings of euphoria, increased energy, and alertness. However, 1-benzyl-N'-(2-methylbenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide can also produce negative effects such as anxiety, paranoia, and agitation.

Advantages and Limitations for Lab Experiments

1-benzyl-N'-(2-methylbenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide has several advantages for lab experiments. It is a potent stimulant and produces a range of effects that are similar to those produced by other stimulants such as amphetamines and cocaine. 1-benzyl-N'-(2-methylbenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide is also relatively easy to synthesize, which makes it a useful tool for researchers. However, there are also limitations to the use of 1-benzyl-N'-(2-methylbenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide in lab experiments. 1-benzyl-N'-(2-methylbenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide is a designer drug and its use is illegal in many countries. Additionally, the long-term effects of 1-benzyl-N'-(2-methylbenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide use are not fully understood.

Future Directions

There are several future directions for research on 1-benzyl-N'-(2-methylbenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide. One area of research could focus on the long-term effects of 1-benzyl-N'-(2-methylbenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide use. Another area of research could investigate the potential therapeutic uses of 1-benzyl-N'-(2-methylbenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide. Additionally, further research is needed to fully understand the mechanism of action of 1-benzyl-N'-(2-methylbenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide and its effects on the central nervous system.

properties

IUPAC Name

1-benzyl-N'-(2-methylbenzoyl)-6-oxopyridine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3/c1-15-7-5-6-10-18(15)21(27)23-22-20(26)17-11-12-19(25)24(14-17)13-16-8-3-2-4-9-16/h2-12,14H,13H2,1H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGUVAAJPSNIEDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NNC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-N'-(2-methylbenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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